Boc Protection for Orthogonal Synthetic Control
The target compound's Boc group provides a molecular weight (MW) of 304.80 g/mol, compared to 204.68 g/mol for the unprotected analog, 1-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine [1][2]. This 100.12 g/mol mass increase allows for precise monitoring of deprotection reactions by LC-MS. The Boc group is selectively removed under acidic conditions (e.g., TFA) while leaving the base-labile thiadiazole ring intact, a cleavage sequence not possible with the unprotected version . This provides a high degree of synthetic control in multi-step medicinal chemistry campaigns.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 304.80 |
| Comparator Or Baseline | 1-(3-Chloro-1,2,4-thiadiazol-5-yl)piperazine: 204.68 |
| Quantified Difference | +100.12 (Boc group mass contribution) |
| Conditions | Computed by PubChem 2.1 |
Why This Matters
This mass difference is critical for analytical tracking and confirms the presence of the protecting group, ensuring synthetic chemists can verify the correct intermediate before committing to further synthetic steps.
- [1] BenchChem entry for tert-Butyl 4-(3-chloro-1,2,4-thiadiazol-5-yl)piperazine-1-carboxylate; Molecular Weight computed by PubChem 2.1. View Source
- [2] ChemSrc entry for 1-(3-Chloro-1,2,4-thiadiazol-5-yl)piperazine (CAS 2168696-42-0); Molecular Formula: C6H9ClN4S, MW: 204.68. View Source
